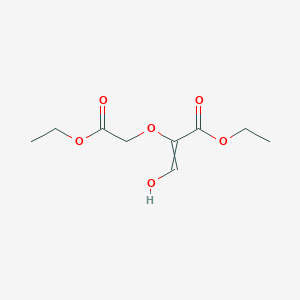
Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate is an organic compound with the molecular formula C9H14O6. This compound is characterized by its ester functional groups and a hydroxyprop-2-enoate moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate typically involves esterification reactions. One common method is the reaction of ethyl acetoacetate with ethyl oxalate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The hydroxyprop-2-enoate moiety can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
- Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
- Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Comparison: Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate is unique due to its specific hydroxyprop-2-enoate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62004-89-1 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C9H14O6/c1-3-13-8(11)6-15-7(5-10)9(12)14-4-2/h5,10H,3-4,6H2,1-2H3 |
InChI Key |
PAAAJGSJYNWIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=CO)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















